molecular formula C21H23NO5 B11250775 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11250775
M. Wt: 369.4 g/mol
InChI Key: OSCMXRTYSZRIES-UHFFFAOYSA-N
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Description

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE is a complex organic compound characterized by its unique benzodioxepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with appropriate reagents to introduce the carboxamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine compounds .

Scientific Research Applications

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C21H23NO5/c1-14-10-18-20(27-9-3-7-25-18)12-16(14)21(23)22-13-15-4-5-17-19(11-15)26-8-2-6-24-17/h4-5,10-12H,2-3,6-9,13H2,1H3,(H,22,23)

InChI Key

OSCMXRTYSZRIES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)NCC3=CC4=C(C=C3)OCCCO4)OCCCO2

Origin of Product

United States

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